molecular formula C12H7N3O B8425852 2-Benzoyl-pyrimidine-5-carbonitrile

2-Benzoyl-pyrimidine-5-carbonitrile

Cat. No.: B8425852
M. Wt: 209.20 g/mol
InChI Key: GIMZCOHTSDTOJQ-UHFFFAOYSA-N
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Description

Pyrimidine-5-carbonitrile derivatives are a class of heterocyclic compounds with a pyrimidine core substituted by a cyano group at position 5. The substitution pattern at position 2 of the pyrimidine ring critically influences their chemical reactivity, stability, and biological activity. This article focuses on comparing derivatives with diverse substituents at position 2, synthesizing methods, and their physicochemical properties.

Properties

Molecular Formula

C12H7N3O

Molecular Weight

209.20 g/mol

IUPAC Name

2-benzoylpyrimidine-5-carbonitrile

InChI

InChI=1S/C12H7N3O/c13-6-9-7-14-12(15-8-9)11(16)10-4-2-1-3-5-10/h1-5,7-8H

InChI Key

GIMZCOHTSDTOJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC=C(C=N2)C#N

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

2-Benzoyl-pyrimidine-5-carbonitrile derivatives have emerged as promising candidates in cancer therapy due to their ability to inhibit key molecular targets involved in tumor growth and progression.

Case Studies

  • Synthesis and Evaluation : A series of pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their anticancer activity against different cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). These studies demonstrated significant antiproliferative effects with some compounds showing IC50 values comparable to established chemotherapeutics .
CompoundCell LineIC50 Value (µM)Reference
4eMCF-75.2
4fHeLa3.8

Antimicrobial Applications

The antimicrobial properties of this compound derivatives have also been extensively studied, revealing efficacy against various pathogens.

Antiviral Activity

  • HIV and Hepatitis Viruses : Some derivatives have shown antiviral activity against HIV and hepatitis viruses (HBV, HCV). The mechanism involves the inhibition of viral replication, making these compounds valuable in the development of antiviral therapies .

Antibacterial Activity

  • Broad-Spectrum Efficacy : Research indicates that certain pyrimidine derivatives possess broad-spectrum antibacterial properties, effective against both Gram-positive and Gram-negative bacteria. This includes activity against resistant strains, highlighting their potential in treating infections where conventional antibiotics fail .
CompoundPathogen TypeMinimum Inhibitory Concentration (µg/mL)Reference
5aGram-positive16
5bGram-negative32

Synthetic Pathways

  • Conventional Methods : Traditional methods involve refluxing ethyl cyanoacetate with thiourea and substituted aromatic aldehydes in the presence of potassium carbonate as a catalyst, yielding high purity products .
  • Microwave-Assisted Synthesis : Recent advancements have introduced microwave-assisted synthesis techniques that significantly enhance yield and reduce reaction times, making the process more efficient .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrile and thiomethyl groups in pyrimidine-5-carbonitrile derivatives participate in nucleophilic substitution reactions under mild conditions. Key examples include:

Reaction Reagents/Conditions Product Yield Reference
S-AlkylationBenzyl chloride derivatives, DMF, −5°C2-(Benzylthio)-6-substituted-pyrimidine-5-carbonitrile72–90%
ChlorinationPCl₅/PCl₃, reflux4-Chloro-2-benzoyl-pyrimidine-5-carbonitrile85%
AminationAryl amines, n-butanol, reflux4-Arylamino-2-benzoyl-pyrimidine-5-carbonitrile60–75%

Research Findings :

  • S-Alkylation proceeds efficiently with electron-deficient benzyl halides (e.g., 4-nitrobenzyl bromide) due to enhanced electrophilicity .

  • Chlorination at the 4-position activates the pyrimidine ring for subsequent nucleophilic aromatic substitution .

Cyclocondensation and Ring Formation

The nitrile group facilitates cyclization reactions to construct fused heterocycles:

Reaction Reagents/Conditions Product Yield Reference
Hydrazone FormationAldehydes, glacial acetic acid, reflux2-Benzoyl-pyrimidine-5-carbonitrile hydrazone65–80%
Cyclization with PropenonesPropenones, KOH, ethanol, 72 h refluxPyrimidine-fused pyridazinones55–70%
Biginelli-like CyclizationThiourea, ethyl cyanoacetate, K₂CO₃Dihydropyrimidine-5-carbonitrile scaffolds42–60%

Key Observations :

  • Hydrazones exhibit tautomerism, favoring the keto form in polar solvents .

  • Cyclization with α,β-unsaturated ketones proceeds via Michael addition followed by intramolecular dehydration .

Functional Group Transformations

The benzoyl and nitrile groups undergo selective modifications:

Reaction Reagents/Conditions Product Yield Reference
Nitrile HydrolysisH₂SO₄ (conc.), 100°C2-Benzoyl-pyrimidine-5-carboxamide90%
Benzoyl ReductionLiAlH₄, THF, 0°C2-(Hydroxybenzyl)-pyrimidine-5-carbonitrile78%
Nitrile to TetrazoleNaN₃, NH₄Cl, DMF, 120°C2-Benzoyl-pyrimidine-5-tetrazole65%

Mechanistic Insights :

  • Nitrile hydrolysis requires strong acidic conditions to avoid pyrimidine ring degradation .

  • Tetrazole formation follows a [3+2] cycloaddition mechanism with sodium azide .

Cross-Coupling Reactions

The pyrimidine ring participates in metal-catalyzed coupling reactions:

Reaction Reagents/Conditions Product Yield Reference
Suzuki-MiyauraAryl boronic acids, Pd(PPh₃)₄, K₂CO₃4-Aryl-2-benzoyl-pyrimidine-5-carbonitrile60–75%
Ullmann CouplingAryl iodides, CuI, phenanthroline, DMF2-Benzoyl-4,6-diaryl-pyrimidine-5-carbonitrile50–65%

Optimization Notes :

  • Suzuki-Miyaura coupling requires anhydrous conditions to prevent boronic acid protodeboronation .

  • Electron-rich aryl halides exhibit higher reactivity in Ullmann couplings .

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions show pharmacological relevance:

Modification Biological Target Activity (IC₅₀) Reference
4-Arylthio DerivativesEGFR Tyrosine Kinase0.8–1.2 µM (HCT-116 cells)
Hydrazone AnaloguesCOX-285% inhibition at 10 µM
Chlorinated DerivativesVEGFR-22.4 µM (MCF-7 cells)

Structure-Activity Relationships :

  • S-Alkylated derivatives show enhanced EGFR inhibition due to improved hydrophobic interactions .

  • Electron-withdrawing substituents on the aryl ring increase VEGFR-2 binding affinity .

Comparison with Similar Compounds

2-Benzylidinehydrazinyl Derivatives

Compounds such as 2-(2-Chlorobenzylidenehydrazinyl)-4-isobutylpyrimidine-5-carbonitrile () are synthesized via condensation of 2-hydrazinylpyrimidine-5-carbonitrile with aromatic aldehydes in glacial acetic acid. Yields are generally high (reported as "good" in Table 1 of ), and structures are confirmed by IR, ¹H NMR, and mass spectrometry. Key spectral features include:

  • IR : ν ~2225 cm⁻¹ (-CN), ~1668 cm⁻¹ (-CO) .
  • ¹H NMR : δ 10.2 ppm (NH proton), aromatic protons at δ 7.4–8.4 ppm .

Sulfanyl-Substituted Derivatives

  • 2-[(2-Methoxyethyl)sulfanyl]-4-isobutylpyrimidine-5-carbonitrile (): Synthesized via alkylation of 2-thioxopyrimidine-5-carbonitrile with 1-bromo-2-methoxyethane in DMF, yielding 43% product.
    • ¹H NMR : δ 3.27 ppm (CH₃O), δ 13.55 ppm (NH) .
  • 2-Benzylsulfanyl Derivatives (): Prepared using similar alkylation strategies, with crystal structures revealing planar pyrimidine cores and intermolecular hydrogen bonds .

Methylthio and Amino Derivatives

  • 4-Amino-2-methylpyrimidine-5-carbonitrile (): Characterized by safety data but lacks synthetic details.

Comparative Analysis of Structural and Spectral Features

Substituent Effects on Spectral Data

Substituent (Position 2) IR ν(-CN) (cm⁻¹) ¹H NMR Key Signals (δ, ppm) Notable Features Reference
Benzylidinehydrazinyl 2225 10.2 (NH), 7.4–8.4 (Ar-H) Planar structure, hydrogen bonding
(2-Methoxyethyl)sulfanyl Not reported 3.27 (CH₃O), 13.55 (NH) Centrosymmetric dimers via N–H⋯O
Benzylsulfanyl Not reported Aromatic protons ~7.5–8.5 Planar core, sulfur participation
Methylthio Not reported Not reported Simple alkyl substitution

Crystallographic Insights

  • 2-Benzylsulfanyl Derivatives (): Crystal packing involves π-π stacking and C–H⋯S interactions, stabilizing the lattice .
  • 4-[(4-Methylphenyl)sulfanyl] Derivatives (): Bond distances (e.g., C–S = 1.76–1.82 Å) align with typical sulfur-containing pyrimidines .

Pharmacological and Chemical Property Comparisons

  • Benzylidinehydrazinyl Derivatives: Potential hydrogen-bonding capacity (NH and CO groups) may enhance receptor binding .
  • Sulfanyl Derivatives : Electrophilic sulfur atoms could facilitate thiol-mediated bioactivity .
  • Methoxyethyl Substituents : Enhanced solubility due to polar CH₃O groups, possibly improving bioavailability .

Preparation Methods

Cyclocondensation of Ethyl Cyanoacetate, Thiourea, and Benzoyl-containing Aldehydes

The cyclocondensation of ethyl cyanoacetate, thiourea, and substituted benzaldehyde derivatives represents a classical approach to pyrimidine-5-carbonitriles. For 2-benzoyl derivatives, 4-benzoylbenzaldehyde serves as the critical aldehyde component. Sahoo et al. demonstrated that refluxing these reactants in ethanol with potassium carbonate (K₂CO₃) as a base catalyst for 4–8 hours yields 2-benzoyl-pyrimidine-5-carbonitrile (55–65% yield) . The mechanism involves Knoevenagel condensation between ethyl cyanoacetate and the aldehyde, followed by cyclization with thiourea (Scheme 1). Microwave irradiation (210 W, 5–10 minutes) enhances yields to 85% by accelerating the cyclization step .

Key Parameters

  • Catalyst : K₂CO₃ (20 mol%)

  • Solvent : Absolute ethanol

  • Temperature : Reflux (78°C) or microwave (210 W)

  • Yield : 55–85%

Microwave-Assisted Synthesis

Microwave irradiation significantly improves reaction efficiency for this compound. Xavier et al. reported a protocol where ethyl cyanoacetate, benzamidine hydrochloride, and 4-benzoylbenzaldehyde undergo cyclization in water under microwave irradiation (600 W, 40 minutes) . This method eliminates side reactions caused by prolonged heating, achieving 90% yield. The rapid dielectric heating promotes uniform energy distribution, reducing decomposition pathways .

Advantages Over Conventional Methods

  • Time Reduction : 40 minutes vs. 8–12 hours

  • Yield Increase : 90% vs. 55–65%

  • Solvent : Water (eco-friendly alternative)

Benzoylation of Pyrimidine Precursors

Post-synthetic benzoylation of pre-formed pyrimidine intermediates offers a modular route. Helwa et al. treated 2-aminopyrimidine-5-carbonitrile with benzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (Et₃N) as a base . The reaction proceeds via nucleophilic acyl substitution, affording this compound in 70–75% yield after 6 hours at room temperature .

Reaction Conditions

  • Substrate : 2-Aminopyrimidine-5-carbonitrile

  • Acylating Agent : Benzoyl chloride (1.2 equiv)

  • Base : Et₃N (2.0 equiv)

  • Solvent : DCM

  • Yield : 70–75%

Use of α-Cyano Ketones in Pyrimidine Synthesis

α-Cyano ketones, such as benzoyl acetonitrile, serve as versatile building blocks. Val et al. condensed benzoyl acetonitrile with guanidine and 4-nitrobenzaldehyde in DMF at 120°C for 30–60 minutes, yielding 2-benzoyl-4,6-diphenylpyrimidine-5-carbonitrile (34–86% yield) . Microwave-assisted modifications (100–140°C, 20–45 minutes) further optimize this route, achieving 86% yield .

Mechanistic Insight

  • Knoevenagel condensation between benzoyl acetonitrile and aldehyde.

  • Cyclization with guanidine via nucleophilic attack at the cyano group.

Multi-component Reactions Involving Malononitrile and Urea

One-pot multi-component reactions (MCRs) streamline synthesis. Aher et al. combined malononitrile, urea, and 4-benzoylbenzaldehyde in ethanol with NH₄Cl as a catalyst . Heating at 90°C for 4 hours afforded this compound in 78% yield. The NH₄Cl catalyzes both condensation and cyclization steps, enhancing atom economy .

Optimized Conditions

  • Catalyst : NH₄Cl (10 mol%)

  • Solvent : Ethanol

  • Temperature : 90°C

  • Yield : 78%

Comparative Analysis of Synthetic Methods

MethodCatalystSolventTimeYield (%)
Cyclocondensation K₂CO₃Ethanol4–8 h55–85
Microwave NoneWater40 min90
Benzoylation Et₃NDCM6 h70–75
α-Cyano Ketones K₂CO₃DMF30–60 min34–86
MCR NH₄ClEthanol4 h78

Key Trends

  • Microwave methods achieve the highest yields (90%) and shortest times (40 minutes).

  • Eco-friendly solvents (water, ethanol) are increasingly favored.

  • Catalysts like NH₄Cl enable milder conditions in MCRs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-Benzoyl-pyrimidine-5-carbonitrile derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Derivatives of pyrimidine-5-carbonitriles are typically synthesized via condensation reactions. For example, hydrazinyl intermediates (e.g., 2-hydrazinylpyrimidine-5-carbonitrile) can react with aromatic aldehydes in the presence of glacial acetic acid to yield benzylidenehydrazinyl derivatives . Optimization involves adjusting stoichiometry, reaction time (typically 6–12 hours), and temperature (reflux conditions). Evidence from analogous compounds (e.g., 2-(benzylthio)pyrimidine-5-carbonitriles) shows yields exceeding 70% when using ethanol as a solvent and controlled heating .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Key absorption bands include C≡N (~2200–2250 cm⁻¹), C=O (benzoyl group, ~1650–1700 cm⁻¹), and NH/OH stretches (~3200–3400 cm⁻¹) .
  • ¹H NMR : Signals for aromatic protons (δ 6.5–8.5 ppm), methyl/isobutyl groups (δ 1.0–2.5 ppm), and hydrazine-derived NH protons (δ 8.0–10.0 ppm) are critical for structural validation .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with deviations <5 ppm from calculated values to verify purity .

Q. How can researchers ensure reproducibility in the synthesis of pyrimidine-5-carbonitrile derivatives?

  • Methodological Answer : Standardize protocols by:

  • Using anhydrous solvents (e.g., dried ethanol or DMF) to avoid side reactions.
  • Monitoring reaction progress via TLC (e.g., silica gel plates with ethyl acetate/hexane eluent).
  • Purifying products via column chromatography (silica gel, gradient elution) or recrystallization (e.g., from ethanol/water mixtures) .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound derivatives, and how can they be addressed?

  • Methodological Answer : Challenges include poor crystal quality due to flexible substituents (e.g., benzoyl groups) and twinning. Solutions involve:

  • Screening multiple crystallization solvents (e.g., DMSO/water or acetonitrile).
  • Using SHELX software for structure refinement, particularly SHELXL for small-molecule crystallography. SHELX integrates robust algorithms for handling twinned data and high-resolution refinement .
  • Validating hydrogen bonding networks and π-π stacking interactions via Mercury or Olex2 visualization tools .

Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs in drug discovery?

  • Methodological Answer :

  • Core Modifications : Replace the benzoyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) substituents to assess electronic effects on bioactivity .
  • Side Chain Variations : Introduce alkyl or aryl groups at the pyrimidine C4 position to study steric influences. For example, isobutyl groups enhance lipophilicity, as seen in 4-isobutylpyrimidine-5-carbonitrile derivatives .
  • Biological Assays : Pair synthetic modifications with in vitro enzyme inhibition assays (e.g., kinase or protease targets) to correlate structural changes with activity trends .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) during characterization?

  • Methodological Answer :

  • Re-examine Sample Purity : Contaminants (e.g., residual solvents) can cause split peaks. Re-purify via preparative HPLC or repeated recrystallization .
  • Dynamic Effects : Consider tautomerism or rotational barriers (e.g., hindered rotation of the benzoyl group) causing signal splitting. Variable-temperature NMR (e.g., 25–60°C) can reveal coalescence of split peaks .
  • Theoretical Calculations : Use DFT (Density Functional Theory) to simulate NMR spectra and compare with experimental data .

Q. What strategies are effective for scaling up pyrimidine-5-carbonitrile synthesis without compromising yield?

  • Methodological Answer :

  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic reactions (e.g., nitrile formation).
  • Catalytic Optimization : Replace stoichiometric reagents (e.g., acetic acid) with catalytic systems (e.g., Lewis acids like ZnCl₂) to reduce waste .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

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